3-Amino-N-(2-furylmethyl)-4-methylbenzamide as a VAP-1 Negative Control vs. Potent Furanylbenzamide VAP-1 Inhibitors
In VAP-1/SSAO inhibition studies, 3-Amino-N-(2-furylmethyl)-4-methylbenzamide demonstrates minimal inhibitory activity with an IC50 greater than 100,000 nM against both human and rat VAP-1 enzymes in CHO cell-based radiochemical assays using [14C]-benzylamine as a substrate [1]. This is in stark contrast to potent furanylbenzamide-based VAP-1 inhibitors, such as those described in patent literature (e.g., US8802679), which can achieve IC50 values as low as 32 nM in similar assays [2].
| Evidence Dimension | VAP-1/SSAO Inhibitory Activity |
|---|---|
| Target Compound Data | IC50 > 100,000 nM (Human and Rat) |
| Comparator Or Baseline | Potent VAP-1 inhibitor from US8802679 |
| Quantified Difference | >3,100-fold less potent |
| Conditions | CHO cells expressing human or rat VAP-1; 30 min preincubation; [14C]-benzylamine substrate |
Why This Matters
This extreme difference in potency makes 3-Amino-N-(2-furylmethyl)-4-methylbenzamide an invaluable, highly selective negative control compound for VAP-1 assays, enabling researchers to validate assay specificity and differentiate target-specific effects from off-target or background noise.
- [1] BindingDB. BDBM50404889 / CHEMBL303714. Affinity Data: IC50 > 1.00E+5 nM for human and rat VAP-1. Retrieved from https://www.bindingdb.org/ View Source
- [2] BindingDB. BDBM128993 / US8802679, 69. Affinity Data: IC50 32 nM for human VAP-1. Retrieved from https://www.bindingdb.org/ View Source
